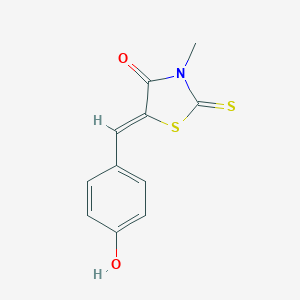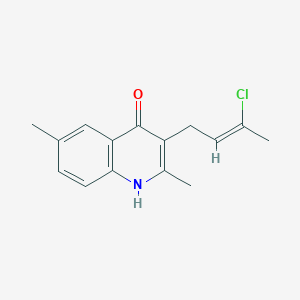![molecular formula C30H16N2O10S B404723 2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B404723.png)
2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide is a complex organic compound known for its unique chemical structure and properties This compound features a sulfonyl group linked to two N(p-phenylene) units, each of which is further connected to a 4’-(carboxy)phtalimide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of N(p-phenylene)-4’-(carboxy)phtalimide: This intermediate can be synthesized by reacting p-phenylenediamine with phthalic anhydride under acidic conditions to form the phtalimide derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability.
Substitution: Functionalized aromatic compounds with diverse chemical properties.
Aplicaciones Científicas De Investigación
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonyl-bis-N(p-phenylene)-4’-(methyl)phtalimide: Similar structure but with a methyl group instead of a carboxy group.
Sulfonyl-bis-N(p-phenylene)-4’-(hydroxy)phtalimide: Contains a hydroxy group, leading to different chemical reactivity.
Uniqueness
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide is unique due to the presence of the carboxy group, which imparts distinct chemical properties and potential applications. This functional group allows for further derivatization and enhances the compound’s solubility and reactivity.
Propiedades
Fórmula molecular |
C30H16N2O10S |
|---|---|
Peso molecular |
596.5g/mol |
Nombre IUPAC |
2-[4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C30H16N2O10S/c33-25-21-11-1-15(29(37)38)13-23(21)27(35)31(25)17-3-7-19(8-4-17)43(41,42)20-9-5-18(6-10-20)32-26(34)22-12-2-16(30(39)40)14-24(22)28(32)36/h1-14H,(H,37,38)(H,39,40) |
Clave InChI |
JVESSQOPBQIZIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B404643.png)
![2-(4-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B404644.png)



![2-(4-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404651.png)
![2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B404656.png)



![10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl 2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate](/img/structure/B404663.png)
![N-(4-chlorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B404664.png)
